Cas no 824-40-8 (Picolinic Acid N-Oxide)

Picolinic Acid N-Oxide structure
Picolinic Acid N-Oxide structure
Produktname:Picolinic Acid N-Oxide
CAS-Nr.:824-40-8
MF:C6H5NO3
MW:139.108801603317
MDL:MFCD00006198
CID:721810
PubChem ID:69986

Picolinic Acid N-Oxide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Pyridinecarboxylicacid, 1-oxide
    • Picolinic acid N-oxide
    • 1-oxidopyridin-1-ium-2-carboxylic acid
    • Picolinic acid, 1-oxide (6CI, 7CI, 8CI)
    • 1-Oxidopyridine-2-carboxylic acid
    • 1-Oxopicolinic acid
    • 2-Carboxypyridin-1-ium-1-olate
    • 2-Carboxypyridine 1-oxide
    • 2-Carboxypyridine N-oxide
    • NSC 27961
    • Pyridine-2-carboxylic acid N-oxide
    • CHEMBL73173
    • J-800110
    • 2-Pyridinecarboxylic acid N-oxide
    • NSC27961
    • E85314
    • 2-Pyridinecarboxylic acid 1-oxide
    • Z147642478
    • AKOS004896823
    • NSC-27961
    • P2516
    • PICOLINICACIDN-OXIDE
    • Pyridine-2-carboxylic acid 1-oxide
    • DTXSID40231715
    • J-640108
    • 2-carboxypyridine-N-oxide'
    • AC-907/25014369
    • 824-40-8
    • Picolinic acid 1-oxide
    • Picolinic acid N-oxide, 97%
    • EN300-22344
    • BDBM50403312
    • MFCD00006198
    • 2-Pyridinecarboxylic acid oxide
    • NS00015034
    • 2-Pyridinecarboxylic acid, 1-oxide
    • SCHEMBL1489277
    • CHEBI:169993
    • AS-57733
    • FHYMLBVGNFVFBT-UHFFFAOYSA-N
    • 2-Carboxylic acid-pyridine-1-oxide
    • BP-13073
    • Picolinic Acid N-Oxide
    • MDL: MFCD00006198
    • Inchi: 1S/C6H5NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4H,(H,8,9)
    • InChI-Schlüssel: FHYMLBVGNFVFBT-UHFFFAOYSA-N
    • Lächelt: O=C(C1[N+]([O-])=CC=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 139.02700
  • Monoisotopenmasse: 139.027
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 137
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topologische Polaroberfläche: 62.8A^2
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Beige Kristall
  • Dichte: 1.4429 (rough estimate)
  • Schmelzpunkt: 162 °C (dec.) (lit.)
  • Siedepunkt: 255.04°C (rough estimate)
  • Flammpunkt: 237.4±21.2 °C
  • Brechungsindex: 1.5423 (estimate)
  • PSA: 62.76000
  • LogP: 0.81330
  • Sensibilität: Feuchtigkeitsempfindlich
  • Dampfdruck: 0.0±1.2 mmHg at 25°C
  • Löslichkeit: Nicht bestimmt

Picolinic Acid N-Oxide Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305 + P351 + P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S36
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • Risikophrasen:R36/37/38

Picolinic Acid N-Oxide Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Picolinic Acid N-Oxide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-22344-2.5g
2-carboxypyridin-1-ium-1-olate
824-40-8 95%
2.5g
$20.0 2024-06-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2516-5G
Picolinic Acid N-Oxide
824-40-8 >98.0%(GC)(T)
5g
¥510.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2516-25G
Picolinic Acid N-Oxide
824-40-8 >98.0%(GC)(T)
25g
¥1820.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P13040-5g
Picolinic acid N-oxide
824-40-8
5g
¥368.0 2021-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027744-100g
Picolinic Acid N-Oxide
824-40-8 97%
100g
¥3224 2024-05-21
TRC
P437503-10mg
Picolinic Acid N-Oxide
824-40-8
10mg
$ 50.00 2022-06-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027744-25g
Picolinic Acid N-Oxide
824-40-8 97%
25g
¥872 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-II844-5g
Picolinic Acid N-Oxide
824-40-8 97%
5g
¥333.0 2022-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P134446-5g
Picolinic Acid N-Oxide
824-40-8 97%
5g
¥291.90 2023-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-236398-5 g
Picolinic acid N-oxide,
824-40-8 ≥96%
5g
¥263.00 2023-07-10

Picolinic Acid N-Oxide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstate(7-), nonadeca-μ-oxoundecaoxo(μ-oxotetraoxodimolybdate)[μ11-[phosphato(… Solvents: Carbon tetrachloride ,  Water ;  6 h, reflux
Referenz
Catalytic N-oxidation of picolinic acid in the presence of heteropoly acids containing molybdenum and tungsten
Bamoharram, Fatemeh F.; et al, Journal of Molecular Catalysis A: Chemical, 2007, 267(1-2), 241-244

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt → 70 °C; 70 °C; 30 min, 75 - 85 °C
2.1 Reagents: Hydrogen ion
2.2 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  cooled; 24 h, 70 - 75 °C
Referenz
Synthesis of 4-nitro-2-pyridinecarboxylic acid hydrazide 1-oxide
Shi, Li-xin, Shangqiu Shifan Xueyuan Xuebao, 2007, 23(6), 70-72

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  3 h, 50 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  4 h, 40 °C
Referenz
Co(II), a catalyst for selective conversion of phenyl rings to carboxylic acid groups
Sinha, Shashi Bhushan; et al, RSC Advances, 2014, 4(90), 49395-49399

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  3 h, 50 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  4 h, 40 °C
Referenz
Co(II), a catalyst for selective conversion of phenyl rings to carboxylic acid groups
Sinha, Shashi Bhushan; et al, RSC Advances, 2014, 4(90), 49395-49399

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 min, 0 °C; 50 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt
Referenz
Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst
Yang, Kai; et al, Journal of Organic Chemistry, 2011, 76(9), 3151-3159

Synthetic Routes 6

Reaktionsbedingungen
1.1 -
2.1 Reagents: Hydrogen peroxide
Referenz
Stable diacylhydrazines
Talik, Tadeusz; et al, Prace Naukowe Akademii Ekonomicznej imienia Oskara Langego we Wroclawiu, 1984, 255, 131-6

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Ruthenium trichloride Solvents: Water-d2 ;  20 h, 50 °C
Referenz
Co(II), a catalyst for selective conversion of phenyl rings to carboxylic acid groups
Sinha, Shashi Bhushan; et al, RSC Advances, 2014, 4(90), 49395-49399

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydrogen peroxide Catalysts: Acetone ,  Manganese perchlorate hexahydrate Solvents: Acetone ;  cooled; 16 h, rt
Referenz
Manganese catalyzed cis-dihydroxylation of electron deficient alkenes with H2O2
Saisaha, Pattama; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4444-4450

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Peracetic acid ,  Hydrogen peroxide Solvents: Acetic acid
Referenz
Derivatives of picolinic acid N-oxide
Krause, Hans Walter; et al, Chemische Berichte, 1959, 92, 155-60

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen ion
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  cooled; 24 h, 70 - 75 °C
Referenz
Synthesis of 4-nitro-2-pyridinecarboxylic acid hydrazide 1-oxide
Shi, Li-xin, Shangqiu Shifan Xueyuan Xuebao, 2007, 23(6), 70-72

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstate(8-), (aquadizincate)tetracosa-μ-oxotetra-μ4-oxoundecaoxoundeca-, ammon… Solvents: Water ;  4 h, 353 K
Referenz
A water soluble heteropolyoxotungstate as a selective, efficient and environment friendly oxidation catalyst
Maity, Prasenjit; et al, Journal of Chemical Sciences (Bangalore, 2009, 121(4), 377-385

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Referenz
Dioxirane epoxidation of alkenes
Adam, Waldemar; et al, Organic Reactions (Hoboken, 2002, 61,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Peracetic acid ,  Hydrogen peroxide Solvents: Acetic acid ,  Methanol
Referenz
N-Oxide substituted picolinic acids
Profft, E.; et al, Journal fuer Praktische Chemie (Leipzig), 1961, 13, 58-75

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide
Referenz
Stable diacylhydrazines
Talik, Tadeusz; et al, Prace Naukowe Akademii Ekonomicznej imienia Oskara Langego we Wroclawiu, 1984, 255, 131-6

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Referenz
Dioxirane epoxidation of alkenes
Adam, Waldemar; et al, Organic Reactions (Hoboken, 2002, 61,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid
Referenz
Synthesis of compounds for chemotherapy of tuberculosis. VII. Pyridine N-oxides with sulfur-containing groups
Gardner, T. S.; et al, Journal of Organic Chemistry, 1957, 22, 984-6

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Acetic acid
Referenz
Studies on tertiary amine oxides. LXVII. Reactions of aromatic N-oxides with 3-arylrhodanines in the presence of acetic anhydride
Yousif, Mohammed M.; et al, Journal of Heterocyclic Chemistry, 1980, 17(2), 305-9

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  4 h, 70 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  4 h, 40 °C
Referenz
Co(II), a catalyst for selective conversion of phenyl rings to carboxylic acid groups
Sinha, Shashi Bhushan; et al, RSC Advances, 2014, 4(90), 49395-49399

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  4 h, 50 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  4 h, 40 °C
Referenz
Co(II), a catalyst for selective conversion of phenyl rings to carboxylic acid groups
Sinha, Shashi Bhushan; et al, RSC Advances, 2014, 4(90), 49395-49399

Picolinic Acid N-Oxide Raw materials

Picolinic Acid N-Oxide Preparation Products

Picolinic Acid N-Oxide Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:824-40-8)Picolinic Acid N-Oxide
A864409
Reinheit:99%
Menge:100g
Preis ($):385.0